molecular formula C20H22IN5O B11091894 4-iodo-N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline

4-iodo-N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline

Cat. No.: B11091894
M. Wt: 475.3 g/mol
InChI Key: VTJYBCMPAKIACT-UHFFFAOYSA-N
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Description

4-iodo-N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline is an organic compound with the molecular formula C20H22IN5O This compound is characterized by the presence of an iodine atom, a methoxyphenyl group, a tetrazole ring, and a cyclohexyl group attached to an aniline moiety

Preparation Methods

The synthesis of 4-iodo-N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline involves multiple steps. One common synthetic route includes the following steps:

    Formation of the tetrazole ring: This can be achieved by reacting 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Cyclohexylation: The tetrazole derivative is then reacted with cyclohexyl bromide under basic conditions to introduce the cyclohexyl group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-iodo-N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-iodo-N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used as a probe to study biological processes involving iodine-containing compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-iodo-N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline involves its interaction with specific molecular targets and pathways. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar compounds to 4-iodo-N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline include:

These compounds share structural similarities but differ in the length and nature of the alkyl chain attached to the aniline moiety. The presence of the tetrazole ring and the cyclohexyl group in this compound makes it unique and potentially more versatile in its applications.

Properties

Molecular Formula

C20H22IN5O

Molecular Weight

475.3 g/mol

IUPAC Name

4-iodo-N-[1-[1-(4-methoxyphenyl)tetrazol-5-yl]cyclohexyl]aniline

InChI

InChI=1S/C20H22IN5O/c1-27-18-11-9-17(10-12-18)26-19(23-24-25-26)20(13-3-2-4-14-20)22-16-7-5-15(21)6-8-16/h5-12,22H,2-4,13-14H2,1H3

InChI Key

VTJYBCMPAKIACT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCCC3)NC4=CC=C(C=C4)I

Origin of Product

United States

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